

AZD9684: Unveiling its Profibrinolytic Potential in Preclinical Models

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Compound of Interest

Compound Name: AZD 9684

Cat. No.: B605788

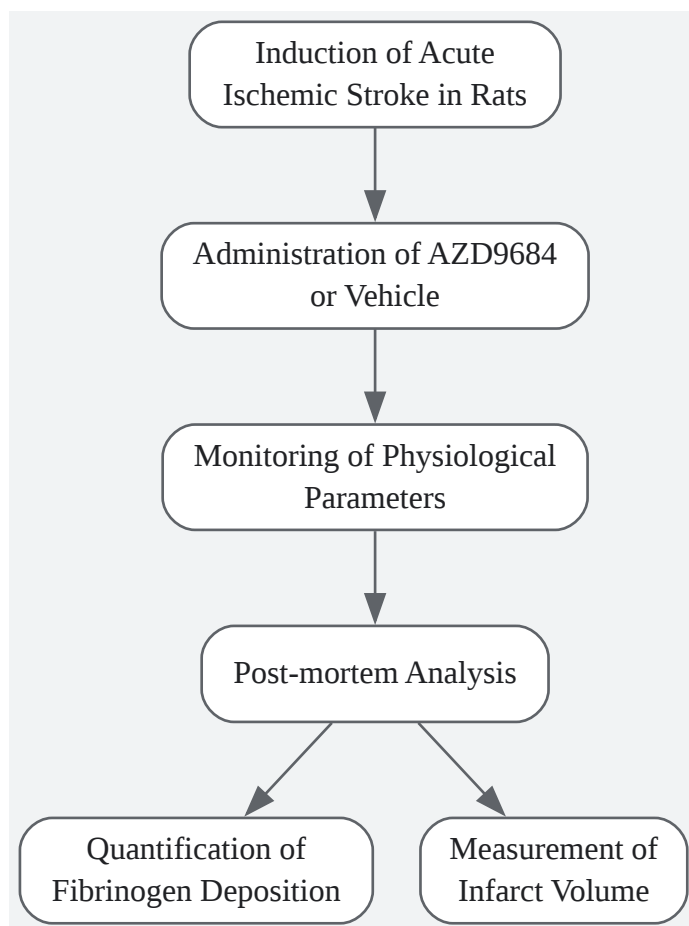
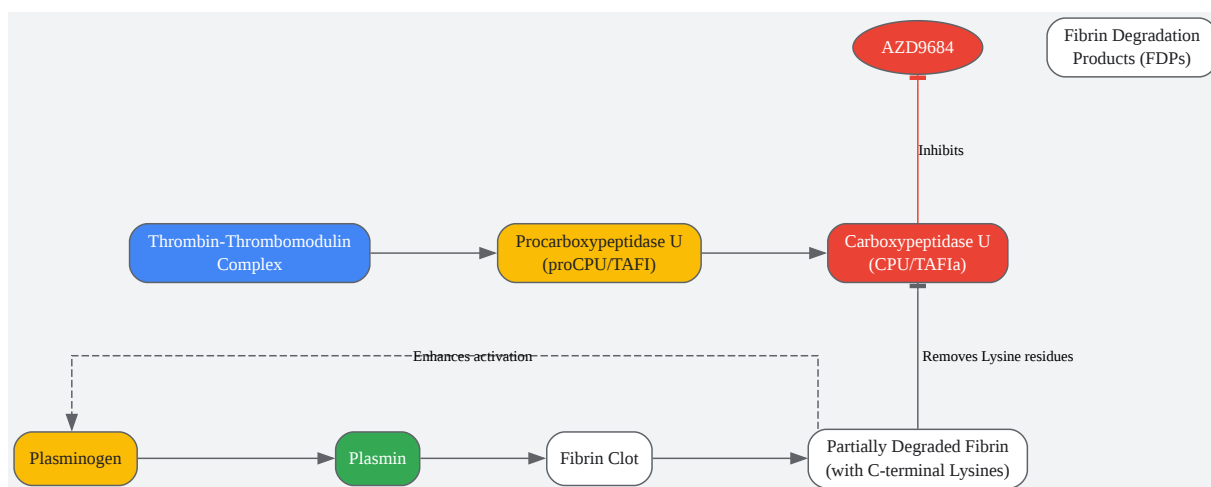
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For researchers and professionals in drug development, understanding the preclinical efficacy of novel antithrombotic agents is paramount. This guide provides a comparative analysis of AZD9684, a selective inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa), also known as carboxypeptidase U (CPU), in animal models. Due to the discontinuation of its development, publicly available in-vivo preclinical data for AZD9684 is limited. However, by examining the available information and comparing it with a contemporary TAFIa inhibitor, DS-1040, we can gain valuable insights into its profibrinolytic effects.

Mechanism of Action: Enhancing Endogenous Fibrinolysis

AZD9684 belongs to a class of drugs that enhance the body's own clot-dissolving mechanism. It works by inhibiting TAFIa, an enzyme that dampens fibrinolysis. By blocking TAFIa, AZD9684 allows for a more robust and sustained breakdown of fibrin clots, a process known as fibrinolysis. This targeted approach offers the potential for a safer thrombolytic therapy with a reduced risk of bleeding compared to traditional plasminogen activators.

Signaling Pathway of TAFIa Inhibition



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